molecular formula C18H14FNO2 B6450770 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640845-57-2

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450770
CAS No.: 2640845-57-2
M. Wt: 295.3 g/mol
InChI Key: MQBCLOLLNXXJAX-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a 4-methylbenzoyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and 4-methylbenzoyl chloride.

    Formation of Intermediate: The 6-fluoroquinoline undergoes a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under basic conditions, such as using sodium hydroxide (NaOH), to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: A simpler derivative without the methyl and benzoyl groups.

    1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one: Lacks the fluorine atom.

    4-methylbenzoylquinoline: Lacks the methyl group on the quinoline ring.

Uniqueness

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to molecular targets.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-11-3-5-12(6-4-11)17(21)15-10-20(2)16-8-7-13(19)9-14(16)18(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBCLOLLNXXJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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